

Toxicological Profile of 2,6-Diisopropylnaphthalene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,6-Diisopropylnaphthalene**

Cat. No.: **B042965**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of **2,6-diisopropylnaphthalene** (2,6-DIPN), a compound used as a plant growth regulator. The information is compiled from regulatory assessments and scientific literature to support research and development activities.

Executive Summary

2,6-Diisopropylnaphthalene (2,6-DIPN) exhibits a low order of toxicity across acute, subchronic, and developmental toxicity studies. Its favorable toxicological profile is largely attributed to its metabolic pathway, which primarily involves the oxidation of its isopropyl side chains rather than the naphthalene ring, thus avoiding the formation of toxic epoxide intermediates. The U.S. Environmental Protection Agency (EPA) has classified 2,6-DIPN as Toxicity Category IV for acute oral exposure, the lowest toxicity category. Subchronic and developmental studies in rats have established No Observed Adverse Effect Levels (NOAELs) based on effects such as reduced body weight at higher doses. There is no evidence to suggest that 2,6-DIPN is carcinogenic or mutagenic.

Physicochemical Properties

Property	Value
Chemical Name	2,6-Diisopropynaphthalene
CAS Number	24157-81-1
Molecular Formula	C ₁₆ H ₂₀
Molecular Weight	212.33 g/mol
Appearance	White crystalline solid
Water Solubility	Insoluble

Toxicokinetics and Metabolism

The key to understanding the low toxicity of 2,6-DIPN lies in its metabolism. In rats, the metabolic pathway almost exclusively involves the oxidation of the isopropyl side-chains.[\[1\]](#) This is a critical distinction from naphthalene, which undergoes ring oxidation to form reactive and toxic epoxide intermediates. The lack of significant ring oxidation for 2,6-DIPN is correlated with its low potential for lung toxicity.[\[1\]](#)

[Click to download full resolution via product page](#)

Metabolic pathway of **2,6-diisopropynaphthalene**.

Toxicological Data

The following tables summarize the key quantitative toxicological data for 2,6-DIPN.

Acute Toxicity

Study	Species	Route	Endpoint	Value	Toxicity Category	Reference
Acute Oral Toxicity	Rat	Oral	LD ₅₀	> 5,000 mg/kg	IV	[2] [3]
Acute Dermal Toxicity	-	Dermal	-	Category IV	-	[4]
Acute Inhalation Toxicity	-	Inhalation	-	Category IV	-	[4]
Primary Eye Irritation	-	Ocular	-	Category III	-	[4]
Primary Dermal Irritation	-	Dermal	-	Category IV	-	[4]
Dermal Sensitization	-	Dermal	-	Not a sensitizer	-	[4]

Subchronic Toxicity

Study	Species	Duration	NOAEL	LOAEL	Key Effects at LOAEL	Reference
Subchronic Oral Toxicity	Rat	13 weeks	104 mg/kg/day	208-245 mg/kg/day	Reduced body weight, weight gain, and food consumption	[2]

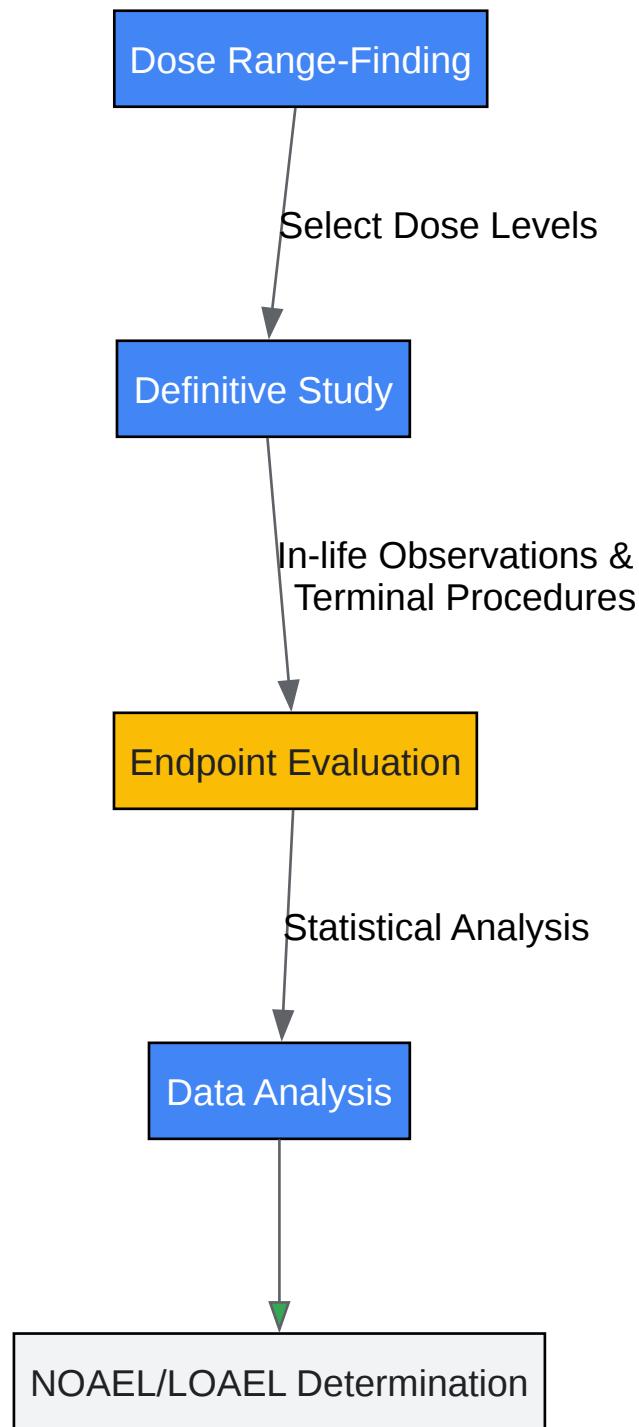
Chronic Toxicity and Carcinogenicity

The EPA has established a Reference Dose (RfD) for chronic dietary exposure to 2,6-DIPN at 1 mg/kg/day.[\[5\]](#) This value is derived from the subchronic and developmental toxicity studies.

There is no evidence to suggest that 2,6-DIPN is carcinogenic.[\[2\]](#)[\[3\]](#)

Genotoxicity

Based on a weight of evidence from mutagenicity studies, 2,6-DIPN is not considered to be mutagenic.[\[4\]](#)


Reproductive and Developmental Toxicity

Study	Species	NOAEL (maternal)	LOAEL (maternal)	NOAEL (developmental)	LOAEL (developmental)	Key Effects	Reference
Developmental Toxicity	Rat	50 mg/kg/day	150 mg/kg/day	-	-	Minimal maternal toxicity at LOAEL	[2]

Experimental Protocols

Detailed experimental protocols for the pivotal toxicological studies on 2,6-DIPN are not extensively available in the public domain. However, the studies submitted for regulatory approval generally follow standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following provides a general overview of the likely methodologies employed.

Preclinical Toxicity Assessment

[Click to download full resolution via product page](#)

Generalized experimental workflow for toxicity studies.

Subchronic Oral Toxicity Study (Based on OECD Guideline 408)

- Test Species: Rat (specific strain not specified in available documents).
- Administration: Oral, likely via diet or gavage, for 90 days.
- Dose Levels: At least three dose levels and a concurrent control group.
- Animals per Group: Typically 10 males and 10 females.
- Observations: Daily clinical signs, weekly body weight and food consumption.
- Clinical Pathology: Hematology and clinical chemistry at termination.
- Pathology: Gross necropsy, organ weights, and histopathological examination of a comprehensive set of tissues from control and high-dose groups, with target organs examined in lower dose groups.

Developmental Toxicity Study (Based on OECD Guideline 414)

- Test Species: Rat (specific strain not specified in available documents).
- Administration: Oral, during the period of organogenesis.
- Dose Levels: At least three dose levels and a concurrent control group.
- Animals per Group: Typically 20-25 pregnant females.
- Maternal Observations: Clinical signs, body weight, food consumption.
- Uterine and Fetal Examination: At termination (near term), examination of uterine contents (number of corpora lutea, implantations, resorptions, live and dead fetuses). Fetuses are weighed and examined for external, visceral, and skeletal malformations.

Signaling Pathways and Molecular Mechanisms

There is a notable lack of publicly available information regarding the specific signaling pathways that have been investigated to determine the mode of action of 2,6-DIPN. Regulatory documents refer to a "non-toxic mode of action," which is consistent with its metabolic profile that avoids the generation of reactive intermediates. However, the specific molecular and cellular interaction studies (e.g., receptor binding assays, gene expression profiling) that would definitively elucidate its interaction with biological systems are not detailed in the reviewed literature. Therefore, a diagram of a specific signaling pathway perturbed by 2,6-DIPN cannot be provided at this time.

Conclusion

2,6-Diisopropylnaphthalene has a well-characterized and favorable toxicological profile, making it of low concern for human health under registered use conditions. Its metabolism via side-chain oxidation is a key determinant of its low toxicity. While quantitative toxicity data are available, detailed experimental protocols and investigations into its molecular mechanisms and potential interactions with cellular signaling pathways are not readily available in the public domain. Further research in these areas would provide a more complete understanding of the biological interactions of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Metabolism and toxicity of diisopropylnaphthalene as compared to naphthalene and monoalkyl naphthalenes: a minireview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Federal Register :: 2,6-Diisopropylnaphthalene (2,6-DIPN); Time-Limited Pesticide Tolerances [federalregister.gov]
- 3. Federal Register :: 2,6-Diisopropylnaphthalene (2,6-DIPN) and Its Metabolites and Degradates; Pesticide Tolerances [federalregister.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. Federal Register :: 2, 6-Diisopropylnaphthalene; Time-Limited Pesticide Tolerances [federalregister.gov]

- To cite this document: BenchChem. [Toxicological Profile of 2,6-Diisopropylnaphthalene: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b042965#toxicological-profile-of-2-6-diisopropylnaphthalene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com